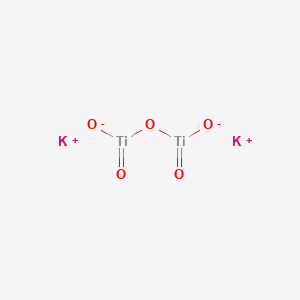
DRY-SODA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“DRY-SODA” is a term commonly used to refer to sodium carbonate, a white, odorless, water-soluble salt with the chemical formula Na₂CO₃ It is a significant industrial chemical used in various applications, including glass manufacturing, water treatment, and as a cleaning agent
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium carbonate can be synthesized through several methods, with the most common being the Solvay process. This process involves the reaction of sodium chloride (salt) with ammonia and carbon dioxide in water, resulting in the formation of sodium bicarbonate, which is then heated to produce sodium carbonate: [ \text{NaCl} + \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3 + \text{NH}_4\text{Cl} ] [ 2\text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: The Solvay process is the primary industrial method for producing sodium carbonate. It involves the following steps:
Brine Purification: Sodium chloride is dissolved in water to form brine, which is then purified to remove impurities.
Ammoniation: Ammonia gas is bubbled through the purified brine.
Carbonation: Carbon dioxide is introduced, causing the formation of sodium bicarbonate.
Filtration and Calcination: The sodium bicarbonate is filtered out and heated to produce sodium carbonate.
Chemical Reactions Analysis
Types of Reactions: Sodium carbonate undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with acids to produce carbon dioxide, water, and a salt. [ \text{Na}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{H}_2\text{O} + \text{CO}_2 ]
Thermal Decomposition: Decomposes upon heating to form sodium oxide and carbon dioxide. [ \text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{O} + \text{CO}_2 ]
Hydration: Reacts with water to form sodium hydroxide and carbonic acid. [ \text{Na}_2\text{CO}_3 + \text{H}_2\text{O} \rightarrow 2\text{NaOH} + \text{H}_2\text{CO}_3 ]
Common Reagents and Conditions:
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide.
Temperature: Elevated temperatures for thermal decomposition.
Major Products:
- Carbon Dioxide (CO₂)
- Sodium Chloride (NaCl)
- Sodium Hydroxide (NaOH)
Scientific Research Applications
Sodium carbonate has numerous applications in scientific research and industry:
- Chemistry: Used as a reagent in various chemical reactions and processes.
- Biology: Employed in buffer solutions and as a pH regulator.
- Medicine: Utilized in some pharmaceutical formulations and as an antacid.
- Industry: Essential in glass manufacturing, water treatment, and as a cleaning agent.
Mechanism of Action
Sodium carbonate exerts its effects primarily through its ability to neutralize acids and regulate pH levels. It dissociates in water to form sodium ions (Na⁺) and carbonate ions (CO₃²⁻), which can react with hydrogen ions (H⁺) to form carbonic acid (H₂CO₃), subsequently decomposing into water and carbon dioxide. This neutralization reaction is crucial in various applications, including water treatment and buffering systems.
Comparison with Similar Compounds
- Sodium Bicarbonate (NaHCO₃): Also known as baking soda, it is a milder base compared to sodium carbonate and is used in baking, cleaning, and as an antacid.
- Calcium Carbonate (CaCO₃): Found in limestone and used in construction, as a dietary supplement, and in antacids.
- Potassium Carbonate (K₂CO₃): Used in soap making, glass production, and as a drying agent.
Uniqueness: Sodium carbonate is unique due to its higher alkalinity compared to sodium bicarbonate, making it more effective in applications requiring strong base properties. Its widespread use in industrial processes, particularly in glass manufacturing, also sets it apart from similar compounds.
Properties
CAS No. |
12788-24-8 |
|---|---|
Molecular Formula |
C14H26O |
Molecular Weight |
0 |
Synonyms |
DRY-SODA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







